PF2562

Description

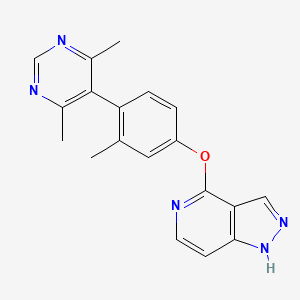

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[4-(4,6-dimethylpyrimidin-5-yl)-3-methylphenoxy]-1H-pyrazolo[4,3-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O/c1-11-8-14(25-19-16-9-23-24-17(16)6-7-20-19)4-5-15(11)18-12(2)21-10-22-13(18)3/h4-10H,1-3H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDIUJOHYYBNCPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=NC=CC3=C2C=NN3)C4=C(N=CN=C4C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Core Mechanism: Selective NaV1.7 Inhibition in Neuropathic Pain

A Technical Guide for Researchers and Drug Development Professionals

Please Note: The initial query requested an in-depth analysis of PF-06260414 for neuropathic pain. Our comprehensive literature review revealed that PF-06260414 is a Selective Androgen Receptor Modulator (SARM) with no current published research linking it to the treatment of neuropathic pain or the inhibition of the NaV1.7 channel. Given the user's specific interest in the molecular mechanism of action for a neuropathic pain therapeutic, this guide has been pivoted to focus on a highly relevant and intensely researched target: the voltage-gated sodium channel NaV1.7. This channel is a genetically validated and promising target for the development of novel analgesics for neuropathic pain.

Executive Summary

Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, remains a significant therapeutic challenge. Current treatments often provide inadequate relief and are associated with dose-limiting side effects. The voltage-gated sodium channel NaV1.7 has emerged as a key player in pain signaling, making it a prime target for the development of a new generation of analgesics. This technical guide provides a comprehensive overview of the mechanism of action of selective NaV1.7 inhibitors in the context of neuropathic pain. It details the role of NaV1.7 in nociception, the molecular basis of its inhibition, and the preclinical and clinical evidence supporting its therapeutic potential. This document is intended to serve as a resource for researchers, scientists, and drug development professionals in the field of pain therapeutics.

The Role of NaV1.7 in Nociception and Neuropathic Pain

The voltage-gated sodium channel NaV1.7, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory neurons, including nociceptors, which are responsible for detecting and transmitting pain signals.[1][2] Its critical role in human pain perception is unequivocally demonstrated by human genetic studies. Loss-of-function mutations in SCN9A lead to a rare condition known as congenital insensitivity to pain (CIP), where individuals are unable to feel pain.[3] Conversely, gain-of-function mutations result in debilitating pain disorders such as inherited erythromelalgia (IEM) and paroxysmal extreme pain disorder (PEPD).[4]

NaV1.7 channels are characterized by their rapid activation and inactivation kinetics and their ability to amplify small, sub-threshold depolarizations in nociceptor terminals. This "gatekeeper" role makes them crucial for setting the threshold for action potential generation and for the repetitive firing of nociceptors in response to noxious stimuli.[5] In neuropathic pain states, the expression and function of NaV1.7 can be altered, contributing to the hyperexcitability of sensory neurons and the generation of spontaneous pain and exaggerated responses to stimuli (hyperalgesia and allodynia).

Signaling Pathway in Neuropathic Pain

The signaling pathway leading from peripheral nerve injury to the sensation of neuropathic pain involves a cascade of events where NaV1.7 plays a pivotal role at the peripheral nociceptor.

Mechanism of Action of Selective NaV1.7 Inhibitors

Selective NaV1.7 inhibitors are designed to specifically block the activity of the NaV1.7 channel, thereby reducing the excitability of nociceptive neurons and dampening the transmission of pain signals. A key feature of many of these inhibitors is their state-dependent binding, meaning they have a higher affinity for the channel in certain conformational states (e.g., open or inactivated) that are more prevalent during periods of high-frequency neuronal firing, a hallmark of neuropathic pain. This state-dependent mechanism allows for targeted inhibition of hyperactive neurons while sparing normally functioning ones, potentially leading to a better side-effect profile compared to non-selective sodium channel blockers.

By binding to the NaV1.7 channel, these inhibitors stabilize the inactivated state, preventing the influx of sodium ions and thereby raising the threshold for action potential generation. This effectively "silences" the hyperexcitable nociceptors responsible for generating neuropathic pain signals.

Quantitative Data from Preclinical and Clinical Studies

The development of selective NaV1.7 inhibitors has been supported by a wealth of preclinical and a growing body of clinical data. The following tables summarize key quantitative findings for representative compounds.

Table 1: In Vitro Potency and Selectivity of Representative NaV1.7 Inhibitors

| Compound | NaV1.7 IC50 (nM) | Selectivity vs. NaV1.5 | Selectivity vs. NaV1.6 | Reference |

| PF-05089771 | 19 | >1000-fold | >100-fold | |

| BIIB074 | 130 | >100-fold | >100-fold | |

| GNE-0439 | 6 | >1000-fold | >100-fold | |

| QLS-81 | 3500 (inactivated state) | Not reported | Not reported |

Table 2: Efficacy of Selective NaV1.7 Inhibitors in Preclinical Models of Neuropathic Pain

| Compound | Animal Model | Pain Endpoint | Efficacy | Reference |

| PF-05089771 | Rat Chronic Constriction Injury (CCI) | Mechanical Allodynia | Significant reversal | |

| BIIB074 | Rat Spinal Nerve Ligation (SNL) | Mechanical Allodynia | Dose-dependent reversal | |

| Tsp1a (peptide) | Mouse Model of IBS (Visceral Pain) | Visceral Motor Response | Significant inhibition |

Table 3: Summary of Clinical Trial Outcomes for Selective NaV1.7 Inhibitors in Neuropathic Pain

| Compound | Indication | Phase | Primary Outcome | Result | Reference |

| PF-05089771 | Painful Diabetic Peripheral Neuropathy | II | Change in weekly average pain score | Not statistically significant vs. placebo | |

| BIIB074 | Trigeminal Neuralgia | IIa | Treatment failure rate | Significant reduction in treatment failure | |

| Lacosamide | NaV1.7-related Small Fiber Neuropathy | III | Change in pain intensity | Mixed results |

Detailed Experimental Protocols

The evaluation of selective NaV1.7 inhibitors involves a range of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

In Vitro Electrophysiology: Patch-Clamp Recordings

Objective: To determine the potency, selectivity, and state-dependency of a compound on NaV1.7 and other sodium channel subtypes.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human NaV1.7 channel are cultured under standard conditions.

-

Whole-Cell Patch-Clamp:

-

Cells are transferred to a recording chamber on an inverted microscope and perfused with an external solution.

-

Glass micropipettes with a resistance of 2-5 MΩ are filled with an internal solution and used to form a high-resistance seal with the cell membrane.

-

The membrane is ruptured to achieve the whole-cell configuration.

-

Voltage protocols are applied to elicit sodium currents and assess the compound's effect on channel gating properties (activation, inactivation, recovery from inactivation).

-

For IC50 determination: A standard voltage pulse is used to elicit a peak current, and the concentration-dependent block by the compound is measured.

-

For state-dependency: Voltage protocols are designed to hold the channels in different states (resting, open, inactivated) to determine the compound's affinity for each state. For example, use-dependent block is assessed by applying high-frequency trains of depolarizing pulses.

-

-

Data Analysis: Current amplitudes are measured and analyzed to determine IC50 values and changes in channel gating parameters.

In Vivo Neuropathic Pain Models: Chronic Constriction Injury (CCI)

Objective: To assess the analgesic efficacy of a compound in a rodent model of nerve injury-induced neuropathic pain.

Methodology:

-

Animal Model: Adult male Sprague-Dawley rats are used.

-

Surgical Procedure:

-

Animals are anesthetized with isoflurane.

-

The common sciatic nerve is exposed at the mid-thigh level.

-

Four loose ligatures of chromic gut suture are tied around the nerve.

-

-

Behavioral Testing:

-

Animals are allowed to recover for 7-14 days to allow for the development of neuropathic pain behaviors.

-

Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold (PWT) is determined by applying filaments of increasing force to the plantar surface of the hind paw.

-

Thermal Hyperalgesia: Assessed using the Hargreaves test. A radiant heat source is applied to the plantar surface of the hind paw, and the paw withdrawal latency (PWL) is measured.

-

-

Drug Administration: The test compound or vehicle is administered (e.g., orally, intraperitoneally) at various doses.

-

Post-Dosing Assessment: Behavioral testing is repeated at different time points after drug administration to determine the compound's effect on pain thresholds.

-

Data Analysis: Changes in PWT and PWL are calculated and compared between treatment groups.

Conclusion and Future Directions

The selective inhibition of the NaV1.7 channel represents a highly promising and genetically validated strategy for the treatment of neuropathic pain. The mechanism of action, centered on reducing the hyperexcitability of peripheral nociceptors, offers the potential for potent analgesia with an improved safety profile over existing therapies. While preclinical studies have been largely successful, the translation to clinical efficacy has been challenging, with mixed results in clinical trials.

Future success in this area will likely depend on several factors, including:

-

Optimizing drug properties: Developing compounds with ideal pharmacokinetic and pharmacodynamic profiles to ensure adequate target engagement at the site of pain generation.

-

Patient stratification: Identifying patient populations most likely to respond to NaV1.7 inhibition, potentially through genetic screening for SCN9A variants.

-

Combination therapies: Exploring the synergistic effects of NaV1.7 inhibitors with other classes of analgesics.

Continued research into the complex biology of NaV1.7 and its role in various pain states will be crucial for unlocking the full therapeutic potential of targeting this key channel in the fight against neuropathic pain.

References

It is important to clarify that PF-06260414 is not a Nav1.7 inhibitor but rather a selective androgen receptor modulator (SARM).[1][2][3] Developed by Pfizer, this compound has been investigated for its potential therapeutic applications in conditions such as cachexia (muscle wasting) and for androgen replacement therapy.[2][4] Clinical trials have evaluated its safety, pharmacokinetics, and pharmacodynamics in healthy male subjects. The mechanism of action of PF-06260414 involves modulating the androgen receptor to produce anabolic effects on muscle and bone with the aim of having a more favorable safety profile than traditional anabolic steroids.

Given this, a Nav1.7 selectivity profile for PF-06260414 does not exist. However, to fulfill the request for an in-depth technical guide, the following sections provide a template for the Nav1.7 selectivity profile of a hypothetical compound, designated "Compound X," structured as requested for researchers, scientists, and drug development professionals.

Nav1.7 Selectivity Profile of Compound X: A Technical Guide (Template)

Introduction

Voltage-gated sodium channel Nav1.7 is a genetically validated target for pain therapeutics. Its crucial role in the propagation of nociceptive signals has made the development of selective Nav1.7 inhibitors a key focus of analgesic drug discovery. This document outlines the selectivity profile of Compound X, a novel small molecule inhibitor of Nav1.7, providing detailed data on its potency and selectivity against other sodium channel isoforms, the experimental protocols used for these assessments, and visualizations of the relevant pathways and workflows.

Data Presentation: Selectivity Profile of Compound X

The selectivity of Compound X for Nav1.7 over other Nav channel subtypes was assessed using whole-cell patch-clamp electrophysiology. The following tables summarize the inhibitory concentrations (IC₅₀) of Compound X against a panel of human Nav channels.

Table 1: Potency of Compound X on Nav1.7

| Parameter | Value |

| hNav1.7 IC₅₀ (µM) | 0.015 |

| State Dependence | Inactivated State |

| Hill Slope | 1.1 |

| n (replicates) | > 20 |

Table 2: Selectivity of Compound X against other Nav Subtypes

| Nav Subtype | IC₅₀ (µM) | Selectivity Fold (vs. hNav1.7) |

| hNav1.1 | 1.5 | 100 |

| hNav1.2 | 0.9 | 60 |

| hNav1.3 | 2.1 | 140 |

| hNav1.4 | 3.0 | 200 |

| hNav1.5 | >10 | >667 |

| hNav1.6 | 0.45 | 30 |

| hNav1.8 | >10 | >667 |

| hNav1.9 | >10 | >667 |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

-

Cell Lines: Human embryonic kidney (HEK293) cells stably expressing human Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.5, Nav1.6, Nav1.7, Nav1.8, or Nav1.9 channels were used.

-

Solutions:

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.

-

-

Voltage Protocols:

-

Resting State: Cells were held at a hyperpolarized potential (-120 mV) where most channels are in the resting state. Test pulses to -10 mV were applied to elicit sodium currents.

-

Inactivated State: A depolarizing prepulse to -60 mV for 500 ms was used to induce inactivation before a test pulse to -10 mV. The potency of Compound X was determined by measuring the reduction in peak current amplitude at various concentrations.

-

-

Data Analysis: Concentration-response curves were generated by plotting the percentage of current inhibition against the logarithm of the compound concentration. The data were fitted to a four-parameter logistic equation to determine the IC₅₀ values.

Visualizations

Caption: Workflow for determining Nav channel selectivity.

References

The Discovery and Development of PF-06260414: A Selective Androgen Receptor Modulator

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PF-06260414 is a nonsteroidal, orally bioavailable selective androgen receptor modulator (SARM) that was investigated for its potential therapeutic applications, including androgen replacement therapy.[1] As a partial agonist of the androgen receptor (AR), PF-06260414 was designed to elicit the anabolic benefits of androgens on muscle and bone with a reduced impact on androgenic tissues such as the prostate. This document provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of PF-06260414, with a focus on its pharmacological properties, experimental evaluation, and key clinical findings. While detailed proprietary information regarding its initial discovery and synthesis remains undisclosed in publicly available literature, this guide consolidates the current scientific knowledge to inform researchers, scientists, and drug development professionals.

Introduction

The androgen receptor, a member of the nuclear receptor superfamily, plays a crucial role in the development and maintenance of male reproductive tissues and the promotion of anabolic effects in tissues like muscle and bone.[2] Traditional androgen therapies, while effective, are often associated with a range of undesirable side effects. The development of selective androgen receptor modulators (SARMs) represents a significant therapeutic advance, aiming to dissociate the anabolic and androgenic effects of androgens.[3] PF-06260414 emerged from these efforts as a promising candidate with a distinct pharmacological profile.

Mechanism of Action

PF-06260414 functions as a selective modulator of the androgen receptor. Upon binding to the AR, it induces a conformational change in the receptor, leading to the dissociation of heat shock proteins, nuclear translocation, and dimerization.[2] This complex then binds to androgen response elements (AREs) on target genes, modulating their transcription. As a partial agonist, PF-06260414 exhibits tissue-selective activity, demonstrating a greater anabolic effect on muscle and bone while having a lesser impact on reproductive organs compared to endogenous androgens like dihydrotestosterone (DHT).[2]

Figure 1: Proposed signaling pathway of PF-06260414.

Preclinical Development

While specific preclinical study reports detailing the discovery and initial characterization of PF-06260414 are not extensively available in the public domain, the general workflow for a SARM candidate is outlined below.

In Vitro Characterization

The initial stages of development would have involved a series of in vitro assays to determine the potency, efficacy, and selectivity of PF-06260414.

Table 1: Summary of In Vitro Characterization

| Parameter | Assay Type | Result | Reference |

| AR Agonist Activity | Cell-based transcriptional reporter assay | EC50: ~0.3 nM | |

| Efficacy vs. DHT | Cell-based transcriptional reporter assay | 79% | |

| Receptor Binding | Competitive binding assay | Potent AR binding | |

| Selectivity | Binding assays against other nuclear receptors (ER, MR, PR) | No binding to ER or MR; weak binding to PR | |

| Antagonist Activity | In the presence of DHT | No antagonist activity observed |

Experimental Protocols (General Methodology)

-

Androgen Receptor Agonist Activity Assay: A common method involves using a mammalian cell line (e.g., CV-1 or MDA-MB-453) co-transfected with an androgen receptor expression vector and a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter. Cells are treated with varying concentrations of PF-06260414, and the reporter gene activity is measured to determine the EC50 and maximal efficacy relative to a full agonist like DHT.

-

Competitive Binding Assay: This assay assesses the affinity of PF-06260414 for the androgen receptor. A radiolabeled androgen (e.g., 3H-mibolerone) is incubated with a source of androgen receptors (e.g., rat prostate cytosol or recombinant human AR) in the presence of increasing concentrations of unlabeled PF-06260414. The concentration of PF-06260414 that inhibits 50% of the radioligand binding (IC50) is determined.

In Vivo Evaluation

Following in vitro characterization, PF-06260414 would have been evaluated in animal models to assess its tissue selectivity and anabolic effects.

Figure 2: General workflow for preclinical in vivo evaluation.

Experimental Protocols (General Methodology)

-

Hershberger Assay: This is a standardized in vivo assay to assess the androgenic and anabolic activity of a compound. Immature, castrated male rats are treated with the test compound for a defined period. At the end of the study, the weights of androgen-dependent tissues (e.g., ventral prostate, seminal vesicles) and anabolic-responsive tissues (e.g., levator ani muscle) are measured and compared to control groups. This allows for the determination of the tissue-selective effects of the SARM.

Clinical Development

PF-06260414 advanced to a first-in-human Phase I clinical trial to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics.

Trial Identifier: NCT02070939

Study Design

This was a randomized, double-blind, placebo-controlled, single and multiple ascending dose study conducted in healthy male subjects. The study included both Western and Japanese cohorts to assess potential ethnic differences.

Table 2: Summary of Clinical Trial Design

| Parameter | Description |

| Study Phase | Phase I |

| Participants | Healthy male subjects |

| Dosage Regimens | Single Ascending Doses (SAD): 1 mg to 400 mgMultiple Ascending Doses (MAD): 3 mg to 100 mg BID |

| Primary Endpoints | Safety and tolerability (adverse events, physical exams, vital signs, ECGs, laboratory tests) |

| Secondary Endpoints | Pharmacokinetics (Cmax, Tmax, AUC, t1/2)Pharmacodynamics (changes in hypothalamic-pituitary-gonadal axis hormones) |

Pharmacokinetics

PF-06260414 demonstrated favorable pharmacokinetic properties.

Table 3: Summary of Pharmacokinetic Parameters

| Parameter | Value |

| Absorption (Tmax) | ~1-2 hours (fast absorption) |

| Half-life (t1/2) | ~6.9 to 12.8 hours |

| Dose Proportionality | Time-independent and dose-proportional pharmacokinetics |

| Ethnic Differences | Cmax and AUCτ were 98.6% and 79.5% higher, respectively, in Japanese subjects compared to Western subjects. |

Experimental Protocols (General Methodology)

-

Pharmacokinetic Analysis: Serial plasma samples were collected at predefined time points after single and multiple doses of PF-06260414. The concentration of PF-06260414 in plasma was determined using a validated bioanalytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS). Pharmacokinetic parameters were then calculated using non-compartmental analysis.

Pharmacodynamics

The study monitored the effects of PF-06260414 on the hypothalamic-pituitary-gonadal (HPG) axis.

Table 4: Summary of Pharmacodynamic Effects (MAD 100 mg BID regimen)

| Biomarker | Observation |

| Total Testosterone | Maximum placebo-corrected modulation observed |

| Sex Hormone-Binding Globulin (SHBG) | Maximum placebo-corrected modulation observed |

| High-Density Lipoprotein (HDL) | Identified as a sensitive marker to modulation |

Experimental Protocols (General Methodology)

-

Pharmacodynamic Analysis: Blood samples were collected to measure the levels of various hormones and biomarkers, including total testosterone, luteinizing hormone (LH), follicle-stimulating hormone (FSH), and SHBG. These analytes are typically measured using validated immunoassays.

Safety and Tolerability

PF-06260414 was generally well-tolerated in the Phase I study, with no serious adverse events reported. The most frequently reported adverse events were an increase in alanine aminotransferase and headache.

Conclusion

PF-06260414 is a selective androgen receptor modulator that demonstrated promising preclinical and early clinical characteristics, including potent AR agonism, favorable pharmacokinetics, and a generally safe profile in healthy volunteers. The data from the first-in-human study confirmed its mechanism of action through the modulation of the HPG axis. While the development of PF-06260414 was discontinued, the information gathered from its investigation contributes to the broader understanding of SARM pharmacology and informs the development of future generations of these tissue-selective anabolic agents. Further research and publication of the detailed preclinical data would be invaluable to the scientific community.

References

Navigating the Nuances of PF-06260414: A Technical Guide for Researchers

A Note to the Researcher: Initial investigations into PF-06260414 for direct applications in inflammatory pain have revealed a nuanced reality. The primary classification of PF-06260414 is not as a traditional anti-inflammatory agent but as a Selective Androgen Receptor Modulator (SARM).[1][2] This guide, therefore, pivots to provide a comprehensive technical overview of PF-06260414 within its established pharmacological context, exploring its mechanism of action and potential, albeit indirect, relevance to pain research, particularly concerning muscle hyperalgesia.

Core Compound Identity and Mechanism of Action

PF-06260414 is an orally active, nonsteroidal Selective Androgen Receptor Modulator (SARM).[1] Unlike traditional anabolic steroids, SARMs exhibit tissue-selective agonism of the androgen receptor (AR), aiming to elicit anabolic effects in muscle and bone while minimizing androgenic effects on other tissues like the prostate.[3]

The primary mechanism of action for PF-06260414 involves binding to the androgen receptor, a DNA-binding transcription factor that regulates gene expression.[1] This binding initiates a conformational change in the receptor, leading to the dissociation of heat shock proteins, translocation from the cytosol to the nucleus, and dimerization. This complex then binds to androgen response elements on DNA, modulating the transcription of target genes. In a cell-based transcriptional reporter assay, PF-06260414 demonstrated potent AR agonist activity with a half-maximal response concentration of approximately 0.3 nM.

Signaling Pathway of PF-06260414

Preclinical and Clinical Data

Pharmacokinetics in Healthy Subjects

A study in healthy subjects evaluated single ascending doses (SADs) from 1 to 400 mg and multiple ascending doses (MADs) from 3 to 100 mg twice daily.

| Parameter | Value | Reference |

| Absorption | Fast (median Tmax: ~1-2 hours) | |

| Mean Half-life (t½) | ~6.9 to 12.8 hours | |

| Pharmacokinetic Properties | Time-independent and dose-proportional |

Tmax: Time to maximum plasma concentration

Safety and Tolerability in Healthy Subjects

In the same study, PF-06260414 was generally well-tolerated.

| Adverse Events (AEs) | Frequency | Reference |

| Serious AEs | None reported | |

| Most Frequent AEs | Increased alanine aminotransferase (7 subjects), Headache (3 subjects) |

Relevance to Pain Research

While not studied for classical inflammatory pain, the analgesic effects of testosterone are documented, and SARMs like PF-06260414 that activate androgen receptors may have similar potential. Studies suggest testosterone can produce analgesia by altering central pain processing and modulating pro- and anti-inflammatory cytokines. A preclinical study using a mouse model of widespread muscle pain demonstrated that daily administration of a SARM alleviated muscle hyperalgesia in both male and female mice. This effect was mediated through androgen receptors, as it was prevented by the androgen receptor blocker flutamide.

Experimental Protocols

In Vivo Assessment of Muscle Hyperalgesia (Adapted from a SARM study)

This protocol is based on a study investigating a SARM in a mouse model of widespread muscle pain and can be adapted for PF-06260414.

-

Animal Model: C57BL/6J mice (male and female).

-

Induction of Pain: Widespread muscle pain can be induced through various established models, such as the acidic saline injection model.

-

Drug Administration:

-

Administer PF-06260414 (e.g., 25 mg/kg, subcutaneously) or vehicle daily for a specified period (e.g., 28 days).

-

To confirm the mechanism, a separate cohort can be pre-treated with an androgen receptor antagonist like flutamide.

-

-

Behavioral Testing:

-

Assess muscle hyperalgesia at baseline and at regular intervals post-drug administration (e.g., days 3, 5, 7, 14, 21, 28).

-

Muscle withdrawal threshold or paw withdrawal frequency in response to mechanical stimulation of the muscle can be measured.

-

-

Primary Endpoint: Reversal of muscle hyperalgesia.

Experimental Workflow for Preclinical Pain Assessment

Future Directions and Considerations

The potential of PF-06260414 in pain research lies in its selective anabolic effects. This could be particularly relevant for conditions where muscle wasting and pain are comorbid, such as in cancer cachexia or certain chronic inflammatory diseases. Future research should focus on elucidating the specific mechanisms by which androgen receptor modulation in muscle tissue might influence nociceptive signaling. It is also crucial to consider the potential for adverse effects, such as hepatotoxicity, which has been reported with some SARM supplements. Further studies are needed to establish a clear safety and efficacy profile for PF-06260414 in the context of pain management.

References

In Vivo Efficacy of PF-06260414 in Rodent Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo efficacy of PF-06260414, a nonsteroidal selective androgen receptor modulator (SARM), in rodent models. Due to the limited availability of public domain quantitative data for PF-06260414, this guide leverages available information on its mechanism of action and provides representative data from other SARMs to illustrate the expected efficacy and experimental approaches in rodent models of muscle atrophy.

Introduction to PF-06260414 and its Mechanism of Action

PF-06260414 is a selective androgen receptor modulator that has been investigated for its potential therapeutic applications in conditions associated with muscle wasting.[1] As a SARM, PF-06260414 is designed to selectively bind to and activate androgen receptors (AR) in anabolic tissues, such as skeletal muscle and bone, with reduced activity in androgenic tissues like the prostate. This tissue selectivity aims to provide the therapeutic benefits of androgens in promoting muscle growth while minimizing the undesirable side effects associated with traditional anabolic steroids.[2][3]

The primary mechanism of action for PF-06260414 involves its function as a partial agonist of the androgen receptor.[4] Upon binding to the AR in the cytoplasm, the receptor-ligand complex translocates to the nucleus. Inside the nucleus, it binds to androgen response elements (AREs) on the DNA, leading to the recruitment of co-activators and the subsequent transcription of target genes.[5] This signaling cascade ultimately results in increased protein synthesis and a reduction in protein degradation, leading to muscle hypertrophy.

Signaling Pathway of Androgen Receptor Activation in Skeletal Muscle

The activation of the androgen receptor by a SARM like PF-06260414 initiates a complex signaling cascade within skeletal muscle cells, promoting an anabolic state. The following diagram illustrates the key steps in this pathway.

Quantitative Data on SARM Efficacy in Rodent Models

Table 1: Effects of MK-4541 on Lean Body Mass and Muscle Function in Castrated Mice

| Treatment Group | Change in Lean Body Mass (%) | Change in Grip Strength (%) |

| Vehicle | - | - |

| MK-4541 | Increased | Increased |

Note: This study demonstrated that MK-4541 exhibited anabolic activity in androgen-deficient conditions, leading to an increase in lean body mass and muscle function.

Table 2: Effects of S-4 on Bone and Muscle Parameters in Ovariectomized Rats

| Parameter | Vehicle | S-4 Treatment |

| Whole Body Bone Mineral Density (BMD) | Decreased | Restored to intact control levels |

| Femoral Strength | Decreased | Increased |

| Skeletal Muscle Mass | Decreased | Increased |

Note: This study showed that S-4 was effective in preventing bone loss and increasing skeletal muscle mass in a model of postmenopausal osteoporosis.

Experimental Protocols for In Vivo Efficacy Studies in Rodent Models

The following is a generalized experimental protocol for evaluating the in vivo efficacy of a SARM, such as PF-06260414, in a rodent model of muscle atrophy. This protocol is based on standard methodologies used in preclinical pharmacology.

Animal Model

-

Species: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

-

Model of Muscle Atrophy:

-

Orchidectomy (Castration): Surgical removal of the testes to induce an androgen-deficient state, leading to muscle atrophy. This is a relevant model for studying the anabolic effects of SARMs in a low-androgen environment.

-

Hindlimb Unloading: A model that simulates muscle disuse atrophy by preventing the hindlimbs from bearing weight.

-

Immobilization: Casting one of the hindlimbs to induce localized muscle atrophy.

-

Aging (Sarcopenia): Using aged rodents to model the age-associated loss of muscle mass and function.

-

Drug Administration

-

Compound Preparation: The SARM is typically dissolved or suspended in a suitable vehicle, such as a solution of polyethylene glycol (PEG), carboxymethylcellulose (CMC), or corn oil.

-

Route of Administration: Oral gavage is a common and clinically relevant route for orally active compounds like PF-06260414. Subcutaneous or intraperitoneal injections are also used.

-

Dosing Regimen: The dose and frequency of administration are determined based on preliminary pharmacokinetic and dose-ranging studies. Dosing is typically performed daily for a period of several weeks.

Efficacy Endpoints

-

Muscle Mass: At the end of the study, specific muscles (e.g., gastrocnemius, tibialis anterior, levator ani) are dissected and weighed.

-

Grip Strength: A non-invasive method to assess limb muscle function using a grip strength meter.

-

Histological Analysis: Muscle fiber cross-sectional area is measured from stained muscle sections to assess hypertrophy.

-

Biomarker Analysis: Expression of genes and proteins involved in muscle anabolism and catabolism can be measured using techniques like qPCR and Western blotting.

Experimental Workflow

The following diagram outlines a typical experimental workflow for assessing the in vivo efficacy of a SARM in a rodent model.

Conclusion

PF-06260414, as a selective androgen receptor modulator, holds therapeutic promise for conditions characterized by muscle wasting. While specific preclinical efficacy data in rodent models for this compound are not widely published, the well-established mechanism of action of SARMs and data from analogous compounds strongly suggest its potential to increase muscle mass and improve muscle function. The experimental protocols and workflows outlined in this guide provide a robust framework for the continued investigation of PF-06260414 and other novel SARMs in preclinical settings. Further research is warranted to fully elucidate the in vivo efficacy profile of PF-06260414 in various rodent models of muscle atrophy.

References

- 1. academic.oup.com [academic.oup.com]

- 2. fvtm.stafpu.bu.edu.eg [fvtm.stafpu.bu.edu.eg]

- 3. Antibody blockade of activin type II receptors preserves skeletal muscle mass and enhances fat loss during GLP-1 receptor agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Androgens and skeletal muscle: cellular and molecular action mechanisms underlying the anabolic actions - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling PF-06260414: A Technical Guide to a Selective Androgen Receptor Modulator

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PF-06260414, a compound identified as a Selective Androgen Receptor Modulator (SARM). It is important to note at the outset that a thorough review of available scientific literature indicates PF-06260414's mechanism of action is centered on the androgen receptor. There is no current scientific evidence to support a role for this compound in the modulation of sensory neuron excitability. This document will, therefore, focus on the established pharmacology of PF-06260414 as a SARM, presenting the available data in a structured and technically detailed format.

Core Compound Identity and Mechanism of Action

PF-06260414 is a nonsteroidal, orally active Selective Androgen Receptor Modulator.[1][2] SARMs represent a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR). The primary therapeutic goal of SARMs is to harness the anabolic effects of androgens in tissues such as muscle and bone, while minimizing the undesirable androgenic side effects in tissues like the prostate.[3]

The mechanism of action of PF-06260414 involves binding to the androgen receptor, a ligand-activated nuclear transcription factor. This binding initiates a conformational change in the receptor, leading to the dissociation of heat shock proteins and subsequent translocation of the AR-ligand complex into the nucleus.[1] Within the nucleus, the complex binds to androgen response elements on the DNA, thereby modulating the transcription of target genes. It is hypothesized that the tissue-specific effects of SARMs are due to the unique conformational changes they induce in the AR, which in turn leads to differential recruitment of co-regulator proteins in various cell types.[3] In a cell-based transcriptional reporter assay, PF-06260414 was shown to be a potent partial agonist of the androgen receptor.

Caption: Signaling pathway of PF-06260414 as a SARM.

Quantitative Data Summary

The following tables provide a consolidated view of the pharmacokinetic, pharmacodynamic, and safety data for PF-06260414, primarily derived from a first-in-human clinical study.

Table 1: Pharmacokinetic Profile of PF-06260414

| Parameter | Finding | Citation |

| Absorption (Tmax) | Fast, with median Tmax of approximately 1-2 hours. | |

| Half-life (t½) | Mean half-life ranges from approximately 6.9 to 12.8 hours. | |

| Pharmacokinetics | Time-independent and dose-proportional. |

Table 2: Pharmacodynamic Effects of PF-06260414

| Biomarker | Effect | Citation |

| Sex Hormone-Binding Globulin (SHBG) | Most sensitive to modulation; maximum placebo-corrected modulation observed at the 100-mg BID regimen. | |

| Total Testosterone | Most sensitive to modulation; maximum placebo-corrected modulation observed at the 100-mg BID regimen. | |

| HDL Cholesterol | Sensitive to modulation; reductions in HDL have been reported. |

Table 3: Safety and Tolerability Overview

| Aspect | Details | Citation |

| Serious Adverse Events | None reported in the initial human study. | |

| Most Frequent Adverse Events | Increase in alanine aminotransferase (ALT) and headache. | |

| Hepatocellular Injury | Associated with mild hepatocellular injuries. |

Experimental Protocols

The primary methodology for evaluating PF-06260414 in humans has been through a randomized, double-blind, placebo-controlled, single and multiple ascending dose clinical trial (NCT02070939).

Study Design and Execution

-

Participants: Healthy male subjects, including cohorts of Western and Japanese ethnicity.

-

Single Ascending Dose (SAD) Phase: Doses ranging from 1 to 400 mg were administered.

-

Multiple Ascending Dose (MAD) Phase: Doses ranged from 3 to 100 mg administered twice daily (BID). A 60-mg once-daily cohort was also included.

-

Primary Endpoints: Assessment of safety and tolerability through monitoring of adverse events, physical examinations, vital signs, ECGs, and clinical laboratory results.

-

Secondary Endpoints:

-

Pharmacokinetic analysis: Plasma concentrations of PF-06260414 were measured at various time points to determine key PK parameters.

-

Pharmacodynamic analysis: Changes from baseline in hypothalamic-pituitary-gonadal (HPG) axis hormones (total testosterone, free testosterone, estradiol, LH, FSH, SHBG), Prostate Specific Antigen (PSA), and lipid panels were evaluated.

-

Caption: Experimental workflow for the clinical evaluation of PF-06260414.

References

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the molecular targets of PF-06260414, a compound primarily identified as a potent and selective androgen receptor modulator (SARM). Contrary to the initial inquiry, extensive investigation of scientific literature reveals no evidence of PF-06260414 interacting with the voltage-gated sodium channel Nav1.7. Instead, its pharmacological activity is centered on the androgen receptor (AR). This document will detail the on-target and off-target interactions of PF-06260414, present quantitative data on its activity, describe the experimental protocols used for its characterization, and visualize the relevant signaling pathways.

Primary Molecular Target: The Androgen Receptor

PF-06260414 is a nonsteroidal SARM designed for androgen replacement therapy.[1] Its principal mechanism of action involves binding to and modulating the activity of the androgen receptor, a ligand-activated transcription factor crucial for the development and maintenance of male sexual characteristics.[2][3]

Quantitative Analysis of Androgen Receptor Activation

The potency and efficacy of PF-06260414 at the androgen receptor have been quantified using cell-based transcriptional reporter assays. In these experiments, PF-06260414 demonstrated potent partial agonist activity.

| Compound | Target | Assay Type | Parameter | Value | Efficacy (vs. DHT) | Reference |

| PF-06260414 | Androgen Receptor (AR) | Transcriptional Reporter Assay | EC50 | ~0.3 nM | 79% | [2] |

Table 1: Functional Activity of PF-06260414 at the Androgen Receptor.

Selectivity Profile: Off-Target Assessment

A key aspect of SARM development is ensuring tissue-selective effects with minimal off-target activity, particularly at other steroid hormone receptors. PF-06260414 has been evaluated for its binding to other nuclear receptors, demonstrating a high degree of selectivity for the androgen receptor.

| Compound | Off-Target | Assay Type | Result | Reference |

| PF-06260414 | Estrogen Receptor (ER) | Competitive Binding Assay | No binding observed | [2] |

| PF-06260414 | Mineralocorticoid Receptor (MR) | Competitive Binding Assay | No binding observed | |

| PF-06260414 | Progesterone Receptor (PR) | Competitive Binding Assay | Weak binding observed |

Table 2: Selectivity Profile of PF-06260414 against other Steroid Hormone Receptors.

Signaling Pathway of the Androgen Receptor

PF-06260414 exerts its effects by modulating the canonical androgen receptor signaling pathway. The binding of an agonist, such as PF-06260414, to the androgen receptor initiates a cascade of events leading to the regulation of target gene expression.

References

Early-Stage Research on PF-06260414: A Potential Avenue for Chronic Pain Management

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

Chronic pain represents a significant unmet medical need, affecting millions worldwide with often inadequate treatment options. The selective androgen receptor modulator (SARM) PF-06260414, initially investigated for conditions related to muscle wasting, is emerging as a potential candidate for chronic pain therapy. This technical guide provides a comprehensive overview of the early-stage research surrounding PF-06260414, focusing on its mechanism of action, preclinical evidence in relevant pain models, and detailed experimental protocols. While direct preclinical studies on PF-06260414 in chronic pain models are not yet publicly available, this guide leverages data from studies on other SARMs to illustrate the potential therapeutic rationale and experimental approaches.

Core Mechanism of Action: Androgen Receptor Modulation in Nociception

PF-06260414 is a nonsteroidal SARM that selectively binds to and activates androgen receptors (ARs). ARs, traditionally associated with reproductive functions, are also expressed in key areas of the nervous system involved in pain processing, including dorsal root ganglion (DRG) neurons. The analgesic effects of androgens are thought to be mediated through the activation of these receptors, leading to a cascade of downstream signaling events that can modulate neuronal excitability and inflammation.

Signaling Pathway of Androgen Receptor in Dorsal Root Ganglion Neurons

The binding of a SARM like PF-06260414 to the androgen receptor in the cytoplasm of a DRG neuron is hypothesized to initiate a series of events leading to analgesic effects. This includes the translocation of the activated receptor complex into the nucleus, where it can modulate the transcription of genes involved in pain signaling.

An In-Depth Technical Guide to the Chemical Structure of PF-06260414

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06260414 is a potent, orally active, nonsteroidal selective androgen receptor modulator (SARM) developed by Pfizer for conditions associated with muscle weakening. As a partial agonist of the androgen receptor (AR), it is designed to elicit the anabolic benefits of androgens in muscle and bone with reduced androgenic effects on reproductive tissues. This document provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and detailed experimental protocols for its synthesis and biological characterization.

Chemical Identity and Physicochemical Properties

PF-06260414 is a complex heterocyclic molecule featuring an isoquinoline core linked to a substituted thiadiazinane dioxide moiety. Its precise stereochemistry is critical for its biological activity.

Table 1: Chemical Identifiers for PF-06260414

| Identifier | Value |

| IUPAC Name | 6-[(4R)-4-methyl-1,1-dioxo-1,2,6-thiadiazinan-2-yl]isoquinoline-1-carbonitrile |

| CAS Number | 1612755-71-1 |

| Molecular Formula | C₁₄H₁₄N₄O₂S |

| SMILES | C[C@@H]1CNS(=O)(=O)N(C1)C2=CC3=C(C=C2)C(=NC=C3)C#N |

| InChI Key | ZKAVFOXYJCREBQ-SNVBAGLBSA-N |

Table 2: Physicochemical and Pharmacological Properties of PF-06260414

| Property | Value | Reference |

| Molecular Weight | 302.35 g/mol | [1] |

| Exact Mass | 302.0837 Da | [1] |

| Target | Androgen Receptor (AR) | [1] |

| Mechanism of Action | Partial Agonist | [1] |

| EC₅₀ (in vitro) | ~0.3 nM (in AR transcriptional reporter assay) | [1] |

| Efficacy vs. DHT | ~79% | |

| Median Tₘₐₓ (Humans) | ~1-2 hours | |

| Mean Half-life (t₁/₂) (Humans) | ~6.9 to 12.8 hours |

Mechanism of Action and Signaling Pathway

PF-06260414 functions as a selective modulator of the androgen receptor, a ligand-activated transcription factor belonging to the nuclear receptor superfamily. The canonical AR signaling pathway is initiated when an androgen, such as dihydrotestosterone (DHT), binds to the AR located in the cytoplasm. This binding event triggers a conformational change, leading to the dissociation of heat shock proteins (HSPs), dimerization of the receptor, and subsequent translocation into the nucleus.

Once in the nucleus, the AR-ligand complex binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This binding facilitates the recruitment of co-regulators and the assembly of the transcriptional machinery, ultimately modulating the expression of genes responsible for the anabolic and androgenic effects of androgens.

PF-06260414 mimics the action of endogenous androgens by binding to and activating the AR. Its "selective" nature implies that the conformational change it induces in the AR, and the subsequent interaction with tissue-specific co-regulators, favors anabolic activity (e.g., in muscle and bone) while minimizing androgenic activity in tissues like the prostate and skin.

Experimental Protocols

Detailed experimental procedures for the synthesis and biological evaluation of PF-06260414 are outlined in patent literature, primarily WO 2014/087298. The following protocols are representative of the methods employed.

Chemical Synthesis Workflow

The synthesis of PF-06260414 involves a multi-step process culminating in the coupling of the isoquinoline and thiadiazinane dioxide moieties. The general workflow is depicted below. Note: This is a representative scheme; specific reagents and conditions are detailed in the patent literature.

Androgen Receptor Agonist Assay Protocol (Representative)

The functional activity of PF-06260414 as an AR agonist can be determined using a cell-based transcriptional reporter assay. The following protocol is adapted from methods described by Pfizer for characterizing SARM compounds.

-

Cell Culture and Transfection:

-

CV-1 cells (monkey kidney fibroblast) are cultured in appropriate growth media.

-

Cells are transiently transfected in T225 cm² flasks using Lipofectamine with two plasmids:

-

An expression vector containing the full-length human Androgen Receptor (AR) cDNA (e.g., in pcDNA3).

-

A reporter vector containing a luciferase cDNA under the control of a promoter with an Androgen Response Element (ARE) (e.g., in pGL3).

-

-

The transfection is carried out for 4 hours in a basal media formulation.

-

-

Compound Treatment:

-

After transfection, cells are harvested, washed, and resuspended in a specialized assay media.

-

Cells are then plated into 96-well assay plates.

-

Test compounds (e.g., PF-06260414) are serially diluted and added to the wells. Cells are incubated with the compounds for 18-24 hours at 37°C in a 5% CO₂ atmosphere.

-

-

Luminescence Detection and Data Analysis:

-

Following incubation, a luciferase detection reagent (e.g., Steady-Glo®) is added to each well.

-

The plates are incubated for 5-10 minutes to allow for cell lysis and signal generation.

-

Luminescence is measured using a plate reader.

-

Data is analyzed using a 4-parameter logistic fit model to determine the EC₅₀ (the concentration at which 50% of the maximal response is observed) and the percent efficacy relative to a reference full agonist like DHT.

-

Competitive Binding Assay Protocol (General)

To determine the binding affinity of a compound to the AR, a competitive binding assay is typically used. This can be performed using various formats, such as a fluorescence polarization (FP) assay.

-

Reagent Preparation:

-

Prepare an assay buffer containing a reducing agent like DTT to maintain protein stability.

-

Reagents required:

-

Recombinant human AR Ligand-Binding Domain (LBD).

-

A fluorescently labeled AR ligand (fluorescent probe) with known high affinity.

-

The test compound (PF-06260414).

-

-

-

Assay Procedure:

-

The AR-LBD and the fluorescent probe are combined in the assay buffer and allowed to equilibrate, forming a complex that emits highly polarized light.

-

Serial dilutions of the test compound are added to the wells of a microplate (e.g., a 384-well plate).

-

The pre-formed AR/probe complex is then added to the wells containing the test compound.

-

The plate is incubated for a set period (e.g., 4-8 hours) at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

The fluorescence polarization value of each well is measured using a suitable plate reader.

-

If the test compound binds to the AR, it displaces the fluorescent probe. The displaced probe tumbles more rapidly in solution, resulting in a decrease in the polarization value.

-

The IC₅₀ (the concentration of the test compound that displaces 50% of the bound fluorescent probe) is calculated by plotting the polarization values against the logarithm of the test compound concentration. This value is indicative of the compound's binding affinity for the receptor.

-

Conclusion

PF-06260414 is a meticulously designed nonsteroidal SARM with a distinct chemical structure that confers potent and selective partial agonism at the androgen receptor. Its favorable pharmacokinetic profile and demonstrated anabolic potential underscore its development for treating muscle-wasting conditions. The experimental protocols for its synthesis and characterization rely on established principles of medicinal chemistry and molecular pharmacology, enabling the precise determination of its biological activity. This guide provides a foundational technical overview for professionals engaged in the research and development of next-generation androgen receptor modulators.

References

Methodological & Application

Application Notes and Protocols for PF-06260414 in Patch-Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06260414 is a potent and orally active nonsteroidal Selective Androgen Receptor Modulator (SARM)[1][2]. As a partial agonist of the androgen receptor (AR), it exhibits tissue-selective anabolic effects, making it a candidate for therapies addressing muscle weakening conditions[1]. While the genomic actions of androgens and SARMs, regulating gene transcription, are well-documented, emerging evidence highlights rapid, non-genomic signaling pathways that can modulate the activity of various ion channels[1][2]. These non-genomic effects are often initiated by membrane-associated or cytoplasmic androgen receptors and can lead to swift changes in cellular excitability through the modulation of ion channel currents.

Patch-clamp electrophysiology is the gold-standard technique for investigating the direct effects of compounds on ion channel function with high temporal and electrical resolution. The application of this technique is crucial for characterizing the potential off-target effects or novel mechanisms of action of drugs like PF-06260414 on excitable cells, such as neurons and cardiomyocytes, as well as non-excitable cells where ion channels play vital physiological roles. Understanding the interaction of PF-06260414 with ion channels can provide critical insights into its pharmacological profile and safety.

These application notes provide a detailed protocol for investigating the effects of PF-06260414 on ion channels using patch-clamp electrophysiology. The focus will be on cell lines endogenously expressing the androgen receptor, which are relevant for studying androgen-related signaling.

Signaling Pathways and Experimental Workflow

The non-genomic action of androgens can be initiated through membrane-bound androgen receptors (mAR) or cytoplasmic ARs, leading to the activation of downstream signaling cascades that can modulate ion channel activity.

Figure 1: Simplified signaling pathway of non-genomic AR modulation of ion channels.

The experimental workflow for assessing the impact of PF-06260414 on ion channel currents using patch-clamp is a multi-step process.

References

Protocol for the Preparation of PF-06260414 Solutions for In Vitro Cellular Assays

Application Note

This document provides a detailed protocol for the dissolution and preparation of PF-06260414, a selective androgen receptor modulator (SARM), for use in a variety of in vitro cellular assays. Due to the hydrophobic nature of PF-06260414, careful preparation is required to ensure its solubility and bioavailability in aqueous cell culture media. This protocol outlines the recommended procedures for creating a concentrated stock solution in dimethyl sulfoxide (DMSO) and subsequent dilution for final assay concentrations, while minimizing solvent-induced cytotoxicity.

PF-06260414 is a nonsteroidal SARM that has been investigated for its potential therapeutic applications. In vitro studies are crucial for elucidating its mechanism of action, potency, and selectivity. The compound acts as a potent agonist of the androgen receptor (AR), a nuclear receptor that functions as a ligand-activated transcription factor. Upon binding to androgens, the AR translocates to the nucleus, where it regulates the expression of target genes.

Quantitative Data Summary

The following table summarizes the key quantitative data for the preparation of PF-06260414 solutions.

| Parameter | Value |

| Chemical Formula | C₁₄H₁₄N₄O₂S |

| Molecular Weight | 302.35 g/mol |

| Primary Solvent | Dimethyl sulfoxide (DMSO), cell culture grade |

| Aqueous Solubility | Insoluble in water |

| Recommended Stock Concentration | 10 mM in DMSO |

| Storage of Powder | Short-term (days to weeks): 0-4°C, dry and dark. Long-term (months to years): -20°C, dry and dark.[1] |

| Storage of Stock Solution | Aliquot and store at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles. |

| Final DMSO Concentration in Assay | ≤ 0.5% (v/v) to minimize cytotoxicity. |

Experimental Protocols

Materials

-

PF-06260414 powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

-

Calibrated pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Cell culture medium appropriate for the cell line being used

-

Sterile serological pipettes

Preparation of a 10 mM Stock Solution in DMSO

-

Equilibrate PF-06260414 Powder: Allow the vial containing the PF-06260414 powder to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weigh the Compound: Accurately weigh the desired amount of PF-06260414 powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.02 mg of PF-06260414.

-

Calculation:

-

Volume (L) x Concentration (mol/L) = Moles

-

0.001 L x 0.01 mol/L = 0.00001 moles

-

Moles x Molecular Weight ( g/mol ) = Mass (g)

-

0.00001 moles x 302.35 g/mol = 0.0030235 g = 3.02 mg

-

-

-

Dissolve in DMSO: Add the appropriate volume of sterile DMSO to the microcentrifuge tube containing the PF-06260414 powder. For a 10 mM stock solution from 3.02 mg of powder, add 1 mL of DMSO.

-

Ensure Complete Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath for a few minutes can aid dissolution. Visually inspect the solution to ensure there are no visible particulates.

-

Aliquot and Store: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C.

Preparation of Working Solutions for In Vitro Assays

-

Thaw Stock Solution: Thaw a single aliquot of the 10 mM PF-06260414 stock solution at room temperature.

-

Serial Dilution (Intermediate Dilutions): It is recommended to perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. This helps to ensure accurate and homogenous mixing. Prepare intermediate dilutions in sterile tubes.

-

Final Dilution into Assay Medium: Add the appropriate volume of the intermediate dilutions to the cell culture medium that will be used in the assay. Ensure that the final concentration of DMSO in the well is less than or equal to 0.5%.

-

Example Dilution for a 100 nM Final Concentration:

-

Prepare a 1:100 intermediate dilution of the 10 mM stock solution in cell culture medium to get a 100 µM solution (e.g., 2 µL of 10 mM stock in 198 µL of medium).

-

Prepare a 1:1000 final dilution of the 100 µM intermediate solution into the final assay volume. For example, add 1 µL of the 100 µM solution to 1 mL of cell culture medium to achieve a final concentration of 100 nM. The final DMSO concentration in this example would be 0.001%, which is well below the recommended limit.

-

-

-

Vehicle Control: It is critical to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the experimental conditions to account for any effects of the solvent on the cells.

-

Mix Thoroughly: Gently mix the final working solutions by pipetting up and down before adding to the cells.

Visualizations

Caption: Signaling pathway of PF-06260414 as an androgen receptor agonist.

Caption: Workflow for preparing PF-06260414 for in vitro assays.

References

Application of PF-06260414 in High-Throughput Screening: Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of PF-06260414, a selective androgen receptor modulator (SARM), in high-throughput screening (HTS) assays. PF-06260414 is a potent, nonsteroidal partial agonist of the androgen receptor (AR), making it a valuable tool for studying AR signaling and for the discovery of novel AR-targeted therapeutics.[1]

Introduction to PF-06260414

PF-06260414 is an orally active SARM that has been investigated for its potential therapeutic applications in conditions such as muscle weakening.[1] As a partial agonist, it selectively binds to the androgen receptor and initiates a signaling cascade that leads to the transcription of androgen-responsive genes.[1] Its mechanism of action involves binding to the AR, which then undergoes a conformational change, dissociates from heat shock proteins, and translocates to the nucleus to act as a DNA-binding transcription factor.[1]

High-Throughput Screening Applications

Due to its specific interaction with the androgen receptor, PF-06260414 is an excellent reference compound for various HTS applications aimed at identifying novel AR modulators. These applications include:

-

Primary Screening: Identifying initial "hits" from large compound libraries that either mimic (agonists) or block (antagonists) the effect of androgens.

-

Secondary Screening and Hit Confirmation: Validating the activity of primary hits and determining their potency and efficacy.

-

Mechanism of Action Studies: Characterizing the mode of action of novel compounds by comparing their effects to those of PF-06260414.

-

Selectivity Profiling: Assessing the selectivity of new compounds for the androgen receptor over other nuclear receptors.

Quantitative Data Summary

The following tables summarize key quantitative data for PF-06260414 in a representative cell-based androgen receptor transcriptional activation assay.

Table 1: Potency and Efficacy of PF-06260414

| Compound | Assay Type | EC50 (nM) | Efficacy (% vs. DHT) |

| PF-06260414 | Cell-based transcriptional reporter assay | ~0.3 | 79% |

Data sourced from a cell-based transcriptional reporter assay.[1]

Table 2: Representative HTS Assay Performance Metrics

| Parameter | Value | Description |

| Z'-Factor | 0.68 ± 0.06 | A measure of assay quality, with a value >0.5 indicating an excellent assay for HTS. |

| Signal-to-Background (S/B) Ratio | 6.63 ± 0.55 | The ratio of the signal from a positive control (e.g., PF-06260414) to a negative control (vehicle). |

| Coefficient of Variation (%CV) | 8.59% ± 0.80 | A measure of the variability of the data. |

These are representative values for a high-quality androgen receptor agonist HTS assay and may vary depending on the specific assay conditions.

Signaling Pathway and Experimental Workflow

Androgen Receptor Signaling Pathway

Caption: Androgen receptor signaling pathway initiated by PF-06260414.

High-Throughput Screening Experimental Workflow

Caption: A typical workflow for a cell-based HTS assay for AR agonists.

Experimental Protocols

The following is a representative protocol for a cell-based androgen receptor transcriptional activation assay in a 384-well format, suitable for high-throughput screening.

Materials and Reagents

-

Cell Line: A mammalian cell line stably co-transfected with a human androgen receptor expression vector and an androgen response element (ARE)-driven luciferase reporter vector (e.g., CHO-K1, HEK293, or HepG2 cells).

-

Cell Culture Medium: Appropriate growth medium for the chosen cell line, supplemented with fetal bovine serum (FBS) and antibiotics.

-

Assay Medium: Phenol red-free medium supplemented with charcoal-stripped FBS to reduce background androgen levels.

-

PF-06260414: Stock solution in DMSO.

-

Test Compounds: Compound library plates with compounds dissolved in DMSO.

-

Control Compounds: Dihydrotestosterone (DHT) as a full agonist positive control and a vehicle control (DMSO).

-

Luciferase Assay Reagent: A commercial luciferase assay kit (e.g., Bright-Glo™, ONE-Glo™).

-

384-well Plates: White, solid-bottom plates for luminescence assays.

-

Liquid Handling System: Automated liquid handler for dispensing cells and reagents.

-

Plate Reader: A luminometer capable of reading 384-well plates.

Protocol

-

Cell Seeding:

-

Culture the AR-reporter cell line to ~80% confluency.

-

Trypsinize and resuspend the cells in assay medium to a final concentration of 5 x 10^5 cells/mL.

-

Using an automated liquid handler, dispense 20 µL of the cell suspension into each well of a 384-well plate (10,000 cells/well).

-

Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Compound Addition:

-

Prepare serial dilutions of PF-06260414 and DHT in assay medium. The final concentrations should cover a range suitable for generating a dose-response curve (e.g., 0.01 nM to 1 µM).

-

Using an acoustic liquid handler or a pin tool, transfer a small volume (e.g., 50 nL) of the compound solutions (PF-06260414, DHT, library compounds, and DMSO vehicle) to the assay plates.

-

The final DMSO concentration in the assay wells should be kept below 0.5% to avoid cytotoxicity.

-

-

Incubation:

-

Incubate the assay plates for 18-24 hours at 37°C in a 5% CO2 incubator to allow for receptor activation and reporter gene expression.

-

-

Signal Detection:

-

Equilibrate the assay plates and the luciferase assay reagent to room temperature.

-

Add 20 µL of the luciferase assay reagent to each well using an automated liquid handler.

-

Incubate the plates for 10 minutes at room temperature to ensure complete cell lysis and stabilization of the luminescent signal.

-

Measure the luminescence signal using a plate reader.

-

-

Data Analysis:

-

Quality Control:

-

Calculate the Z'-factor using the signals from the positive control (e.g., 100 nM DHT) and negative control (DMSO) wells. A Z'-factor between 0.5 and 1.0 indicates a robust assay.

-

Calculate the Signal-to-Background (S/B) ratio by dividing the mean signal of the positive control by the mean signal of the negative control.

-

-

Dose-Response Analysis:

-

Normalize the data to the vehicle control (0% activation) and the maximal response of DHT (100% activation).

-

Plot the normalized response against the log of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 and maximal efficacy for PF-06260414 and other active compounds.

-

-

Hit Identification:

-

For primary screening of a compound library, "hits" are typically identified as compounds that produce a signal greater than a certain threshold (e.g., 3 standard deviations above the mean of the negative control).

-

-

References

Application Notes and Protocols: PF-06260414 for Diabetic Neuropathy Pain

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetic peripheral neuropathy (DPN) is a common and debilitating complication of diabetes, often leading to chronic, intractable pain. Current therapeutic options provide limited efficacy and are frequently associated with significant side effects. PF-06260414 is a nonsteroidal, orally active selective androgen receptor modulator (SARM) that has demonstrated potent partial agonist activity at the androgen receptor (AR)[1]. Emerging evidence suggests a significant role for androgen signaling in the modulation of neuropathic pain and in promoting nerve health.

Studies have indicated that testosterone and its metabolites can exert analgesic effects in models of diabetic neuropathic pain[1][2]. Furthermore, functional androgen receptor signaling is essential for the enhancement of peripheral nerve regeneration[3]. Selective androgen receptor modulators (SARMs), such as PF-06260414, are designed to selectively activate AR in specific tissues, potentially offering the therapeutic benefits of androgens while minimizing undesirable androgenic side effects[4]. Preclinical research on other SARMs has shown promise in providing neuroprotection and alleviating hyperalgesia in various pain models.

These application notes provide a comprehensive, albeit hypothetical, preclinical protocol for evaluating the therapeutic potential of PF-06260414 in a well-established animal model of diabetic neuropathy pain.

Hypothesized Mechanism of Action

We hypothesize that PF-06260414, by selectively activating androgen receptors in the peripheral and central nervous system, will alleviate diabetic neuropathic pain through a combination of neuroprotective and anti-inflammatory actions. Activation of AR in sensory neurons may modulate pain signaling pathways, while also promoting the repair and regeneration of damaged nerve fibers.

Signaling Pathway of PF-06260414

Caption: Signaling pathway of PF-06260414.

Experimental Protocols

Animal Model: Streptozotocin (STZ)-Induced Diabetic Neuropathy

The streptozotocin (STZ)-induced model of type 1 diabetes is a widely used and well-characterized model for studying diabetic neuropathy.

-

Animals: Male Sprague-Dawley rats (8-10 weeks old, 200-250 g).

-

Induction of Diabetes: A single intraperitoneal (i.p.) injection of STZ (60 mg/kg) dissolved in cold 0.1 M citrate buffer (pH 4.5). Control animals receive an equivalent volume of citrate buffer.

-

Confirmation of Diabetes: Blood glucose levels are measured 72 hours post-STZ injection. Animals with blood glucose levels >250 mg/dL are considered diabetic and included in the study.

-

Development of Neuropathy: Diabetic animals typically develop signs of neuropathic pain, such as mechanical allodynia and thermal hyperalgesia, within 3-4 weeks of STZ injection.

Dosing and Administration of PF-06260414

-

Formulation: PF-06260414 is dissolved in a vehicle solution (e.g., 0.5% methylcellulose in sterile water).

-

Dosing Regimen: Based on its oral bioavailability and half-life, a once-daily oral gavage administration is proposed.

-

Treatment Groups (n=10 per group):

-

Group 1: Non-diabetic Control + Vehicle

-

Group 2: Diabetic Control + Vehicle

-

Group 3: Diabetic + PF-06260414 (Low Dose, e.g., 3 mg/kg)

-

Group 4: Diabetic + PF-06260414 (High Dose, e.g., 10 mg/kg)

-

Group 5: Diabetic + Pregabalin (Positive Control, e.g., 30 mg/kg)

-

-

Treatment Duration: Treatment commences 4 weeks after STZ injection and continues for 4 weeks.

Behavioral Testing for Neuropathic Pain

Behavioral assessments are performed at baseline (before treatment) and weekly throughout the treatment period.

-

Mechanical Allodynia (von Frey Test):

-

Rats are placed in individual Plexiglas chambers on an elevated mesh floor and allowed to acclimate for 30 minutes.

-

Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.

-

The 50% paw withdrawal threshold (PWT) is determined using the up-down method.

-

-

Thermal Hyperalgesia (Hargreaves Plantar Test):

-

Rats are placed in Plexiglas chambers on a glass plate and allowed to acclimate.

-

A radiant heat source is focused on the plantar surface of the hind paw.

-

The time taken for the rat to withdraw its paw (paw withdrawal latency, PWL) is recorded. A cut-off time of 20 seconds is set to prevent tissue damage.

-

Biochemical and Histological Analysis

At the end of the treatment period, animals are euthanized, and tissues are collected for further analysis.

-

Intraepidermal Nerve Fiber Density (IENFD):

-

Plantar skin biopsies are collected from the hind paws.

-

Tissues are fixed, sectioned, and stained with an antibody against protein gene product 9.5 (PGP9.5), a pan-neuronal marker.

-

The number of nerve fibers crossing the dermal-epidermal junction is counted and expressed as fibers/mm.

-

-

Gene Expression Analysis (qRT-PCR):

-

Dorsal root ganglia (DRG) and spinal cord tissue are collected.

-

RNA is extracted, and qRT-PCR is performed to measure the expression of genes related to inflammation (e.g., TNF-α, IL-1β) and neurotrophic factors (e.g., BDNF, NGF).

-

Experimental Workflow

Caption: Proposed experimental workflow.

Data Presentation

The following tables represent hypothetical data to illustrate the expected outcomes of the proposed study.

Table 1: Effect of PF-06260414 on Mechanical Allodynia (Paw Withdrawal Threshold, g)

| Treatment Group | Baseline | Week 1 | Week 2 | Week 3 | Week 4 |

| Non-diabetic Control | 14.5 ± 1.2 | 14.8 ± 1.1 | 15.0 ± 1.3 | 14.7 ± 1.0 | 14.9 ± 1.2 |

| Diabetic Control | 4.2 ± 0.5 | 4.0 ± 0.6 | 3.8 ± 0.4 | 3.5 ± 0.5 | 3.2 ± 0.4 |

| Diabetic + PF-06260414 (3 mg/kg) | 4.3 ± 0.6 | 6.5 ± 0.7 | 8.2 ± 0.8 | 9.5 ± 0.9 | 10.8 ± 1.0 |

| Diabetic + PF-06260414 (10 mg/kg) | 4.1 ± 0.4 | 7.8 ± 0.8 | 10.1 ± 0.9 | 12.5 ± 1.1 | 13.8 ± 1.2 |

| Diabetic + Pregabalin (30 mg/kg) | 4.4 ± 0.5 | 8.5 ± 0.9 | 11.2 ± 1.0 | 12.8 ± 1.1 | 13.5 ± 1.3 |

Data are presented as mean ± SEM.

Table 2: Effect of PF-06260414 on Thermal Hyperalgesia (Paw Withdrawal Latency, s)

| Treatment Group | Baseline | Week 1 | Week 2 | Week 3 | Week 4 |

| Non-diabetic Control | 10.2 ± 0.8 | 10.5 ± 0.7 | 10.3 ± 0.9 | 10.6 ± 0.8 | 10.4 ± 0.7 |

| Diabetic Control | 5.1 ± 0.4 | 4.8 ± 0.5 | 4.5 ± 0.3 | 4.2 ± 0.4 | 4.0 ± 0.3 |

| Diabetic + PF-06260414 (3 mg/kg) | 5.3 ± 0.5 | 6.8 ± 0.6 | 7.5 ± 0.7 | 8.1 ± 0.6 | 8.8 ± 0.7 |

| Diabetic + PF-06260414 (10 mg/kg) | 5.0 ± 0.4 | 7.5 ± 0.6 | 8.8 ± 0.8 | 9.5 ± 0.7 | 10.1 ± 0.8 |

| Diabetic + Pregabalin (30 mg/kg) | 5.2 ± 0.6 | 8.0 ± 0.7 | 9.1 ± 0.8 | 9.8 ± 0.9 | 10.0 ± 0.8 |

Data are presented as mean ± SEM.

Table 3: Histological and Biochemical Endpoints

| Treatment Group | IENFD (fibers/mm) | TNF-α mRNA (fold change) | BDNF mRNA (fold change) |

| Non-diabetic Control | 15.2 ± 1.5 | 1.0 ± 0.1 | 1.0 ± 0.2 |

| Diabetic Control | 6.8 ± 0.9 | 3.5 ± 0.4 | 0.4 ± 0.1 |

| Diabetic + PF-06260414 (3 mg/kg) | 9.5 ± 1.1 | 2.1 ± 0.3 | 0.7 ± 0.1 |

| Diabetic + PF-06260414 (10 mg/kg) | 12.8 ± 1.3 | 1.4 ± 0.2 | 0.9 ± 0.2 |

| Diabetic + Pregabalin (30 mg/kg) | 8.1 ± 1.0 | 2.8 ± 0.4 | 0.5 ± 0.1 |

Data are presented as mean ± SEM.

Conclusion

The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of PF-06260414 as a potential therapeutic for diabetic neuropathic pain. The hypothesized mechanism, supported by the role of androgen signaling in pain and nerve function, suggests that PF-06260414 could offer a novel, disease-modifying approach to this challenging condition. The successful completion of these studies would provide the necessary foundation for further investigation and potential clinical development.

References

- 1. Diabetic neuropathic pain: a role for testosterone metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. joe.bioscientifica.com [joe.bioscientifica.com]

- 3. Neuronal androgen receptor is required for activity dependent enhancement of peripheral nerve regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective androgen receptor modulator microparticle formulation reverses muscle hyperalgesia in a mouse model of widespread muscle pain - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for PF-06260414 Administration in Animal Behavioral Studies

Introduction